molecular formula C8H19NO B14637165 2-[(4-Methylpentan-2-yl)amino]ethanol CAS No. 54596-70-2

2-[(4-Methylpentan-2-yl)amino]ethanol

Katalognummer: B14637165
CAS-Nummer: 54596-70-2
Molekulargewicht: 145.24 g/mol
InChI-Schlüssel: GBSHUBLQCPPTGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylpentan-2-yl)amino]ethanol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of an amino group attached to a branched alkyl chain and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpentan-2-yl)amino]ethanol typically involves the reaction of 4-methylpentan-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylpentan-2-amine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent and at a temperature that promotes the reaction without causing decomposition of the reactants or products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylpentan-2-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylpentan-2-yl)amino]ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol moiety may also play a role in modulating the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Methylpentan-2-yl)amino]-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione
  • 4-((2-Methylpentan-2-yl)amino)benzamide
  • 2-Amino-4-methylpentan-1-ol

Uniqueness

2-[(4-Methylpentan-2-yl)amino]ethanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of an amino group and an ethanol moiety makes it versatile for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

54596-70-2

Molekularformel

C8H19NO

Molekulargewicht

145.24 g/mol

IUPAC-Name

2-(4-methylpentan-2-ylamino)ethanol

InChI

InChI=1S/C8H19NO/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3

InChI-Schlüssel

GBSHUBLQCPPTGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.